An In-Depth Technical Guide on the Chemical Properties of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid
An In-Depth Technical Guide on the Chemical Properties of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a specialized chemical intermediate that is pivotal in the fields of organic electronics and synthetic chemistry. Its rigid, planar fluorene core, combined with the versatile reactivity of the boronic acid group, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, with a focus on its role in the development of materials for Organic Light-Emitting Diodes (OLEDs).
Core Chemical Properties
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is an off-white solid at room temperature.[1] The key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₉BO₂ | [1][2] |
| Molecular Weight | 362.23 g/mol | [1][2] |
| CAS Number | 1224976-40-2 | [2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% | [4][5] |
| Predicted Boiling Point | 546.3 ± 60.0 °C | [1] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 8.48 ± 0.40 | [1] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Table 2: Spectroscopic Data
While specific spectral data is often proprietary to the manufacturer, general characteristics can be inferred from the structure and related compounds. Detailed experimental spectra should be obtained for analytical confirmation.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons in the fluorene and phenyl rings would appear in the downfield region (typically ~7.0-8.5 ppm). The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent. |
| ¹³C NMR | Aromatic carbons would exhibit signals in the range of ~120-150 ppm. The carbon atom attached to the boron atom would have a characteristic chemical shift. |
| IR Spectroscopy | Characteristic peaks for O-H stretching of the boronic acid group (broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and aromatic C-H and C=C stretching vibrations would be expected. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight. |
Experimental Protocols
The primary application of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Below are generalized experimental protocols for the synthesis of the boronic acid precursor and its subsequent use in a Suzuki coupling reaction.
Synthesis of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid
A common route to synthesize aryl boronic acids is through the borylation of an aryl halide, such as 4-Bromo-9,9-diphenyl-9H-fluorene.
Reaction Scheme:
Detailed Methodology:
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Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-Bromo-9,9-diphenyl-9H-fluorene in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture. Stir for 1-2 hours at -78°C to ensure complete formation of the lithiated intermediate.
-
Borylation: To the cold solution, add trimethyl borate (B(OMe)₃) dropwise, maintaining the temperature at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
-
Work-up: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the general procedure for coupling (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid with an aryl halide (e.g., 2-bromopyridine).
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, the aryl halide (e.g., 2-bromopyridine), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas. Add a degassed solvent system, which is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
Logical Relationship: Synthesis of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid
Caption: Synthetic workflow for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid , 97% , 1224976-40-2 - CookeChem [cookechem.com]
- 2. 9,9-Diphenyl-9H-fluoreN-4-ylboronicacid - CAS:1224976-40-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1224976-40-2|(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. labsolu.ca [labsolu.ca]
- 5. rndmate.com [rndmate.com]
